1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene
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Overview
Description
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene, also known as methyl isoeugenol, is a chemical compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a pleasant, clove-like aroma. This compound is found naturally in various essential oils, including ylang-ylang and citronella oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves the reaction of isoeugenol with potassium hydroxide and dimethyl sulfate under controlled conditions. The resulting product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic agent.
Industry: It is used in the fragrance industry for the production of perfumes and flavorings
Mechanism of Action
The mechanism of action of 1-methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and anti-inflammatory responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Isoeugenol: Similar in structure but lacks the methoxy group.
Eugenol: Contains a hydroxyl group instead of a methoxy group.
Methyleugenol: Similar structure but with different substitution patterns
Uniqueness: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic applications make it valuable in various fields .
Properties
CAS No. |
667937-20-4 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-2,5-dimethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-11(4)13(14-5)8-10(12)3/h6-8H,1-5H3 |
InChI Key |
SDVMESZCNNXQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=C(C)C |
Origin of Product |
United States |
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